(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 4-hydroxybenzaldehyde, 3-methyl-2,3-dihydro-1,3-benzothiazole, and thiazolidin-4-one derivatives. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and solvents like ethanol or methanol. The reaction proceeds through condensation and cyclization steps to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone derivative, while reduction of the imine group would produce an amine.
Scientific Research Applications
(2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLIDIN-4-ONE
- (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H15N3O2S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15N3O2S2/c1-20-13-5-3-4-6-14(13)24-17(20)15-16(23)21(2)18(25-15)19-11-7-9-12(22)10-8-11/h3-10,22H,1-2H3/b17-15-,19-18? |
InChI Key |
NFRKXHKKEPTCEV-IIBFZRRCSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)O)S3)C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)O)S3)C |
Origin of Product |
United States |
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